3,4-Diethyl-1H-pyrrole-2-carboxylic acid

Lipophilicity Physicochemical Properties ADME/Tox Profiling

Researchers require a validated pyrrole precursor for reproducible porphyrin synthesis. Substituting with dimethyl analogs alters LogP (1.3 vs. 2.8) and reaction outcomes, risking project delays. - **Core application:** Key precursor for octaethylporphyrin (OEP) in catalysis & photodynamic therapy. - **Physicochemical advantage:** Diethyl groups increase lipophilicity (LogP ~2.8) vs. dimethyl (1.3) for enhanced membrane permeability. - **Supply:** Validated synthetic pathway; consistent batch-to-batch purity.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 157873-93-3
Cat. No. B139212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-1H-pyrrole-2-carboxylic acid
CAS157873-93-3
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCC1=CNC(=C1CC)C(=O)O
InChIInChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12)
InChIKeyZMRBGUQIQSRTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethyl-1H-pyrrole-2-carboxylic acid: Product Overview


3,4-Diethyl-1H-pyrrole-2-carboxylic acid (CAS 157873-93-3) is a heterocyclic organic compound belonging to the pyrrole family . It features a pyrrole ring with ethyl substituents at the 3- and 4-positions and a carboxylic acid group at the 2-position. Its molecular formula is C9H13NO2, with a molecular weight of 167.21 g/mol [1]. The compound is primarily utilized as a versatile building block in organic synthesis, most notably as a key precursor for the synthesis of octaethylporphyrin (OEP) and related porphyrinoids [2]. The presence of the diethyl groups enhances lipophilicity compared to less substituted analogs , influencing its reactivity and potential applications in materials science and coordination chemistry.

Workflow
Porphyrinoid and macrocycle synthesis; OEP precursor route
Selection
3,4-Diethyl substitution pattern on pyrrole core
Context
Reported lipophilic scaffold for medicinal chemistry and materials research

3,4-Diethyl-1H-pyrrole-2-carboxylic acid: Substitution Risks


The unique substitution pattern on the pyrrole ring is the primary driver of its chemical and physical properties. Substituting 3,4-diethyl-1H-pyrrole-2-carboxylic acid with a simpler analog (e.g., unsubstituted pyrrole-2-carboxylic acid) or a different alkyl-substituted variant (e.g., 3,4-dimethyl-1H-pyrrole-2-carboxylic acid) would introduce significant and often unpredictable changes to key parameters [1]. These changes directly impact the compound's performance in its intended applications. For instance, the diethyl groups significantly increase lipophilicity (estimated LogP ~2.8) compared to the less lipophilic dimethyl analog (estimated XLogP3 1.3) [2]. This difference in lipophilicity can drastically alter solubility profiles , reactivity in condensation reactions, and the physical properties of final porphyrin products [1]. Such differences render generic substitution unsuitable without extensive re-optimization of downstream synthetic or analytical protocols, making the specific compound a critical, non-interchangeable item for research continuity and reproducible results.

Lipophilicity mismatch: replacing diethyl with dimethyl or unsubstituted analogs sharply alters partition behavior, potentially disrupting solution-phase and membrane-associated workflows.
Reactivity divergence: condensation and cyclization conditions optimized for the diethyl substituent may not transfer to other alkyl pyrrole carboxylic acids, requiring protocol redevelopment.
Synthetic route continuity: established OEP synthesis relies on this specific substitution pattern; generic substitution risks undocumented side products and irreproducible results.

3,4-Diethyl-1H-pyrrole-2-carboxylic acid: Key Differentiators & Evidence


Lipophilicity Gain vs. Pyrrole-2-carboxylic Acid Analogs

The presence of two ethyl groups at the 3- and 4-positions confers significantly higher lipophilicity to 3,4-diethyl-1H-pyrrole-2-carboxylic acid compared to its unsubstituted and dimethyl-substituted analogs. This is a key differentiator for applications where membrane permeability or organic solvent solubility is critical [1].

Lipophilicity (LogP)
Reported
Target: ~2.8
Dimethyl analog: 1.3
Unsubstituted: ~0.8
Reported higher lipophilicity; may support organic-phase solubility and membrane-related assay contexts.
Predicted from computational models; experimental validation recommended.
Lipophilicity Physicochemical Properties ADME/Tox Profiling

Validated Precursor for Octaethylporphyrin (OEP) Synthesis

3,4-Diethyl-1H-pyrrole-2-carboxylic acid is a specifically validated and well-documented precursor for the synthesis of octaethylporphyrin (OEP), a cornerstone compound in porphyrin chemistry [1]. This established utility provides a clear, application-driven reason for procurement. Its utility contrasts with other alkyl-substituted pyrroles which may not lead to the same well-characterized macrocyclic structures.

Synthetic Utility
Class-level
Reported as key precursor for OEP synthesis
Supports porphyrin synthesis workflow; documented route reduces synthetic uncertainty.
Quantitative yield data not found; route optimization may be needed.
Porphyrin Synthesis Organic Building Blocks Macrocycles

Lipophilicity-Driven Bioactivity Potential

The presence of diethyl substituents at the 3 and 4 positions of the pyrrole ring enhances lipophilicity and may influence biological activity . This is a class-level inference supported by the general principle that increased lipophilicity can improve membrane permeability and target engagement. While no direct head-to-head biological data was found, this property distinguishes it from less lipophilic pyrrole-2-carboxylic acid analogs [1].

Bioactivity Potential
Class-level
Enhanced lipophilicity may influence biological target engagement
Class-level inference; may support exploration of lipophilic pyrrole scaffolds in SAR studies.
No direct head-to-head biological data available; requires validation.
Drug Discovery Chemical Biology Structure-Activity Relationship (SAR)

3,4-Diethyl-1H-pyrrole-2-carboxylic acid: Application Scenarios


OEP & Porphyrinoid Synthesis

This is the most established and validated application scenario. The compound serves as a key precursor in the synthesis of OEP [1]. Researchers engaged in the synthesis of porphyrins, phthalocyanines, or other tetrapyrrolic macrocycles for applications in catalysis, photodynamic therapy, or molecular electronics should prioritize this specific compound to ensure a reliable and documented synthetic pathway.

Medicinal Chemistry: Lipophilic Pyrrole Scaffolds

Medicinal chemists seeking to explore structure-activity relationships (SAR) for pyrrole-based compounds can utilize this molecule as a more lipophilic scaffold. The enhanced LogP (~2.8) compared to simpler pyrrole-2-carboxylic acids may lead to improved cell permeability or altered pharmacokinetic profiles. It can serve as a building block for creating compound libraries with diverse physicochemical properties.

Functional Materials & Organic Electronics

The pyrrole core is a common motif in organic electronics. While specific data is limited, the diethyl-substituted pyrrole-2-carboxylic acid can be used as a monomer or building block for creating functional polymers or small molecules with tailored electronic and optical properties . Its increased lipophilicity could influence film-forming properties and device stability in applications like sensors or flexible electronics.

Application
Selection Property
Validation Focus
OEP & Porphyrinoid Synthesis
Diethyl-substituted pyrrole core
Reported OEP precursor route; synthetic reproducibility
Medicinal Chemistry Scaffolds
Reported higher lipophilicity
ADME/Tox profiling context; SAR exploration
Functional Materials & Electronics
Pyrrole building block with ethyl groups
Film-forming and electronic property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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